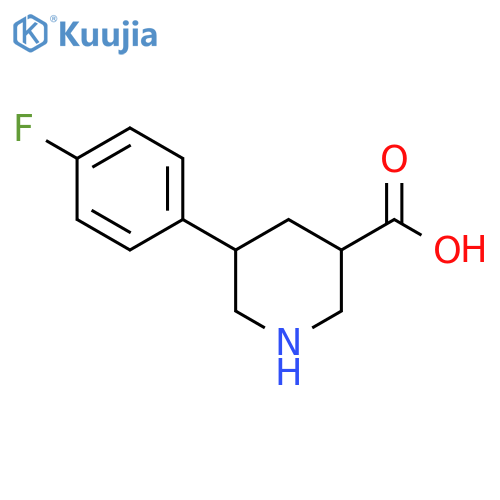Cas no 1421604-26-3 (5-(4-fluorophenyl)piperidine-3-carboxylic acid)

1421604-26-3 structure
商品名:5-(4-fluorophenyl)piperidine-3-carboxylic acid
5-(4-fluorophenyl)piperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Piperidinecarboxylic acid, 5-(4-fluorophenyl)-
- 5-(4-Fluorophenyl)piperidine-3-carboxylic acid
- 5-(4-fluorophenyl)piperidine-3-carboxylic acid
-
- インチ: 1S/C12H14FNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-4,9-10,14H,5-7H2,(H,15,16)
- InChIKey: JLTMRFHFZQLOSQ-UHFFFAOYSA-N
- ほほえんだ: N1CC(C2=CC=C(F)C=C2)CC(C(O)=O)C1
5-(4-fluorophenyl)piperidine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-109235-0.05g |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
1421604-26-3 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-109235-0.1g |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
1421604-26-3 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-109235-10.0g |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
1421604-26-3 | 10g |
$4236.0 | 2023-06-10 | ||
| Enamine | EN300-109235-0.5g |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
1421604-26-3 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
| Enamine | EN300-109235-1.0g |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
1421604-26-3 | 1g |
$986.0 | 2023-06-10 | ||
| Enamine | EN300-109235-5.0g |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
1421604-26-3 | 5g |
$2858.0 | 2023-06-10 | ||
| Enamine | EN300-109235-1g |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
1421604-26-3 | 95% | 1g |
$770.0 | 2023-10-27 | |
| Enamine | EN300-109235-0.25g |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
1421604-26-3 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
| Enamine | EN300-109235-2.5g |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
1421604-26-3 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-109235-5g |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
1421604-26-3 | 95% | 5g |
$2235.0 | 2023-10-27 |
5-(4-fluorophenyl)piperidine-3-carboxylic acid 関連文献
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
1421604-26-3 (5-(4-fluorophenyl)piperidine-3-carboxylic acid) 関連製品
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
